molecular formula C14H10ClNO5 B12498281 4-Methoxyphenyl 4-chloro-2-nitrobenzoate

4-Methoxyphenyl 4-chloro-2-nitrobenzoate

Cat. No.: B12498281
M. Wt: 307.68 g/mol
InChI Key: POWWFFYSVIFCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C14H10ClNO5 It is characterized by the presence of a methoxy group, a chloro group, and a nitro group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 4-chloro-2-nitrobenzoate typically involves the esterification of 4-chloro-2-nitrobenzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-chloro-2-nitrobenzoic acid and 4-methoxyphenol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: 4-Methoxyphenyl 4-chloro-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chloro-2-nitrobenzoic acid and 4-methoxyphenol.

Scientific Research Applications

4-Methoxyphenyl 4-chloro-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-chloro-2-nitrobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of the nitro and chloro groups can enhance its reactivity and binding affinity to target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphenyl 4-chloro-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups allows for versatile chemical modifications and applications in various research fields.

Properties

Molecular Formula

C14H10ClNO5

Molecular Weight

307.68 g/mol

IUPAC Name

(4-methoxyphenyl) 4-chloro-2-nitrobenzoate

InChI

InChI=1S/C14H10ClNO5/c1-20-10-3-5-11(6-4-10)21-14(17)12-7-2-9(15)8-13(12)16(18)19/h2-8H,1H3

InChI Key

POWWFFYSVIFCMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.